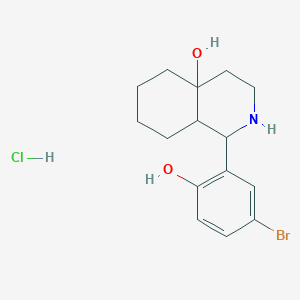
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide, also known as AG-1478, is a chemical compound that belongs to the class of tyrosine kinase inhibitors. It is a small molecule that selectively inhibits the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been extensively studied for its potential use in cancer treatment, as EGFR is known to play a crucial role in the development and progression of many types of cancer.
Mecanismo De Acción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide selectively inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating downstream signaling molecules, which are involved in the regulation of cell growth, proliferation, and survival. By inhibiting the activity of EGFR, this compound effectively blocks the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, which leads to the inhibition of cell growth and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide is its selectivity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer development and progression. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the drug.
Métodos De Síntesis
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of a base to form the intermediate thiadiazole derivative. The final step involves the reaction of the thiadiazole derivative with 2,4,5-trimethoxybenzamide in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential use in cancer treatment, as EGFR is known to play a crucial role in the development and progression of many types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been found to be effective against various types of cancer, including lung, breast, and colon cancer.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-10-7-12(22-3)11(21-2)6-9(10)13(19)16-15-18-17-14(23-15)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPPDOHPWZYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NN=C(S2)C3CC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)

![methyl 5-{4-[2-(isopropylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6107038.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)
![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)

![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)

![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)